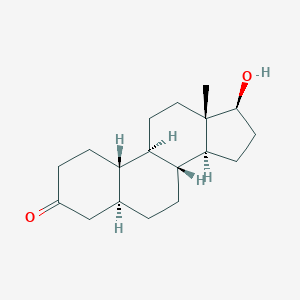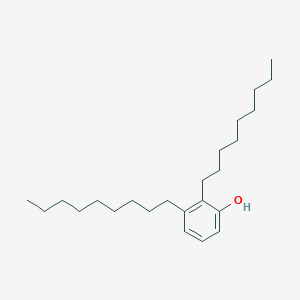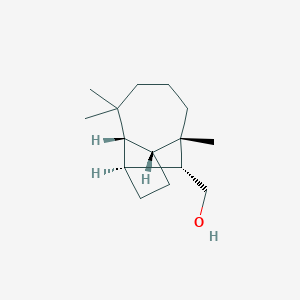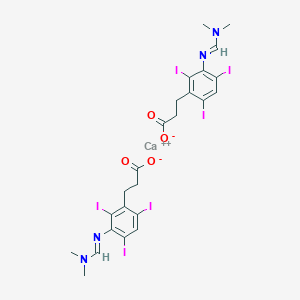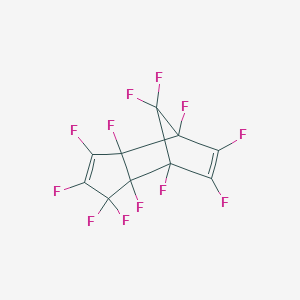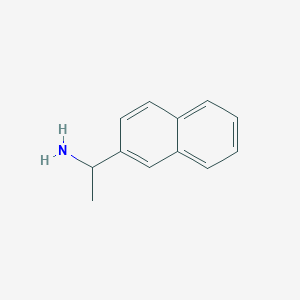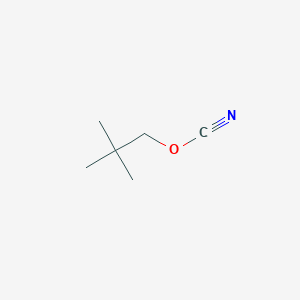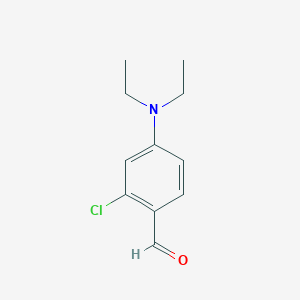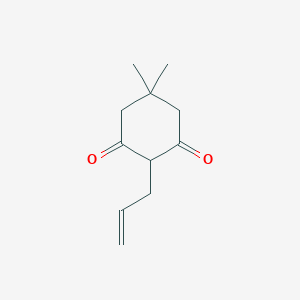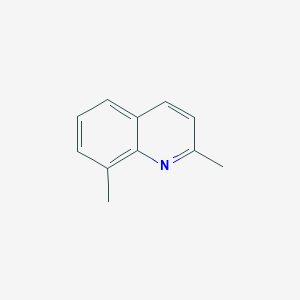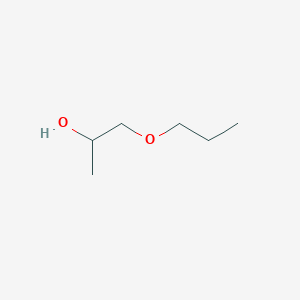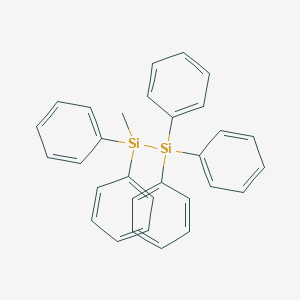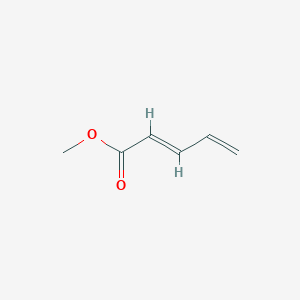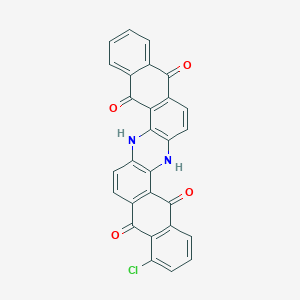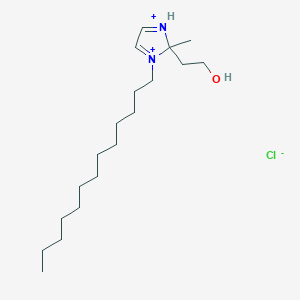
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride, also known as C14-IME, is a cationic surfactant that has been used in various applications such as oilfield drilling, corrosion inhibition, and antimicrobial agents. This compound has gained interest in scientific research due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation if not handled properly. In vitro studies have shown that 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride can interact with proteins and lipids in cell membranes, leading to changes in membrane fluidity and permeability.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has several advantages for use in lab experiments, including its low toxicity and ability to penetrate cell membranes. However, it can be difficult to work with due to its hydrophobic nature and tendency to form aggregates in aqueous solutions. Additionally, the potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to interact with proteins and lipids in cell membranes can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride. One area of interest is the development of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride-based drug delivery systems for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride and its potential interactions with cell membranes. Finally, there is potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to be used in other applications such as food preservation and water treatment.
Synthesemethoden
The synthesis of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride involves the reaction of tridecylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then purified using a series of extraction and filtration steps. This synthesis method has been optimized to produce high yields of pure 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride.
Wissenschaftliche Forschungsanwendungen
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been extensively studied for its potential biological activity. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been investigated as a potential drug delivery system due to its ability to penetrate cell membranes. This compound has also been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
1301-19-5 |
|---|---|
Produktname |
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride |
Molekularformel |
C19H38ClN2O+ |
Molekulargewicht |
346.97876 |
IUPAC-Name |
2-(2-methyl-1-tridecylimidazole-1,3-diium-2-yl)ethanol;chloride |
InChI |
InChI=1S/C19H37N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-17-15-20-19(21,2)14-18-22;/h15,17,22H,3-14,16,18H2,1-2H3;1H/q+1; |
InChI-Schlüssel |
RHYNLNLSZMGAIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



